7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 922520-30-7
VCID: VC15897846
InChI: InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one

CAS No.: 922520-30-7

Cat. No.: VC15897846

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one - 922520-30-7

Specification

CAS No. 922520-30-7
Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
IUPAC Name 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20)
Standard InChI Key LJXPWPITQKNIBG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one, reflects its intricate substitution pattern. The quinazolin-4-one core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Key substituents include:

  • Methoxy groups at positions 2 (on the phenyl ring) and 7 (on the quinazoline ring).

  • Methyl group at position 8, introducing steric hindrance near the quinazoline nitrogen.

  • 3-Methoxyphenyl group at position 2, contributing to π-π stacking potential in biological targets.

The molecular formula is C₁₇H₁₆N₂O₃, yielding a molecular weight of 296.32 g/mol. The presence of multiple methoxy groups enhances lipophilicity, as evidenced by a calculated logP value of ~2.8, suggesting moderate membrane permeability .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous quinazolinones provide reference benchmarks:

  • ¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8 and δ 8.2 ppm .

  • ¹³C NMR: The carbonyl carbon (C4) is observed near δ 160 ppm, with methoxy carbons at δ 55–60 ppm .

  • IR Spectroscopy: A strong C=O stretch at ~1670 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ confirm the quinazolinone core and methoxy groups .

Synthesis and Structural Modification

Synthetic Routes

Quinazolin-4-ones are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the Quinazoline Core:
    Anthranilic acid derivatives react with formamide or urea under acidic conditions (e.g., polyphosphoric acid) to form 4(3H)-quinazolinones. Substituents are introduced via pre-functionalized starting materials .

  • Functionalization:

    • Methoxy groups are installed using methanol and a base (e.g., K₂CO₃) under nucleophilic aromatic substitution (SₙAr) conditions.

    • Methyl groups are introduced via Friedel-Crafts alkylation or using methyl iodide .

Table 1: Comparative Yields in Quinazolinone Synthesis

MethodConditionsYield (%)Reference
Conventional RefluxEthanol, 12 h, 80°C60
Microwave-AssistedDMF, 150°C, 20 min92
Flow ChemistryContinuous reactor, 100°C85

Reactivity and Derivatization

The compound’s substituents dictate its chemical behavior:

  • Methoxy Groups: Participate in SₙAr reactions with amines or thiols under oxidative conditions (e.g., phenyliodine diacetate) .

  • Methyl Group: Resists mild oxidation but can be converted to a carboxylic acid using KMnO₄ under acidic reflux .

  • Quinazolinone Core: Undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form fully aromatic systems .

Biological Activities and Mechanisms

TargetAssay TypeHypothetical IC₅₀ (µM)Basis for Prediction
EGFR KinaseEnzymatic0.12–0.45Structural analogy
VEGFR2Cell-Based1.8–2.5Methoxy substitution
PI3KαBiochemical0.9–1.2Quinazolinone core

Antibacterial and Anti-inflammatory Effects

  • Bacterial Growth Inhibition: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Cytokine Suppression: IL-6 and TNF-α inhibition in macrophage models (hypothetical EC₅₀: 10–20 µM) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: Estimated at <5 µg/mL due to high lipophilicity.

  • Stability: Degrades <10% over 48 h in pH 7.4 buffer at 37°C, but susceptible to photodegradation .

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Predominant hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

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